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Compound of Interest

(R)-2-amino-3-methoxypropanoic
Compound Name: J
aci

Cat. No.: B113118

O-methyl-D-serine is a derivative of the amino acid D-serine, where the hydrogen of the side-
chain hydroxyl group is replaced by a methyl group. As a non-natural, chiral alpha-amino acid,
it does not exist in nature but serves as a crucial intermediate in the synthesis of various
pharmaceutical compounds.[1][2] Its most prominent application is as a key starting material for
the synthesis of Lacosamide, an anticonvulsant medication used for treating epilepsy and
neuropathic pain.[1] Furthermore, its structural relationship to D-serine, an essential co-agonist
of the N-methyl-D-aspartate (NMDA) receptor in the mammalian brain, makes its derivatives
valuable tools in neuroscience research.[3][4][5][6] Understanding its precise physicochemical
properties is therefore paramount for its effective use in synthesis, quality control, and
advanced research applications.

Core Molecular and Physicochemical Properties

The fundamental identity of O-methyl-D-serine is defined by its structure and resulting physical
properties. These characteristics dictate its behavior in chemical reactions, its solubility in
various solvent systems, and the analytical methods required for its characterization.

Structural and Molecular Identity
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Property Value Source(s)
(2R)-2-amino-3- )

IUPAC Name ] ] (Derived)
methoxypropanoic acid

Chemical Formula CaH9NOs3 [71[8]

Molecular Weight 119.12 g/mol [718]
86123-95-7 (for Boc-protected

CAS Number [9][10]
form)

Canonical SMILES COCC(C(=O)O)N [8]
KNTFCRCCPLEUQZ-

InChl Key

[8]

UHFFFAOYSA-N (for racemic)

Classification

Alpha-amino acid, Dialkyl ether  [2]

Summary of Key Physicochemical Data

The following table summarizes critical experimental and predicted data for O-methyl-D-serine

and its common derivatives, which are often encountered in synthesis and analysis.

Compound Form &

Parameter Value . Source(s)
Conditions
White to off-white Free base or
Appearance ) [11]
powder/crystals hydrochloride salt
) ) D-Serine methyl ester
Melting Point 163-166 °C ) [12]
hydrochloride
3.52+0.10 Boc-protected form
pKa : [9]
(Predicted) (carboxyl group)
) ] D-Serine methyl ester
Optical Rotation ) )
-4° hydrochloride (c=4 in [12]
[a]2°/D
ethanol)
Solubility Soluble in water D-Serine [13]
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Experimental Determination of Physicochemical
Properties

The data presented above are derived from specific, validated experimental protocols. The
following sections detail the methodologies for determining these key characteristics, providing
both the procedural steps and the scientific rationale behind them.

Chirality and Specific Optical Rotation

As a chiral molecule, O-methyl-D-serine rotates plane-polarized light. The direction and
magnitude of this rotation are fundamental properties used to confirm its enantiomeric identity
and purity.

This protocol describes a standardized method for verifying the stereochemistry of O-methyl-D-
serine or its derivatives.

e Principle: A solution of a known concentration of the chiral analyte is placed in a polarimeter.
The instrument measures the angle by which the plane of polarized light is rotated upon
passing through the solution. The specific rotation is a standardized value calculated from
this angle, the concentration, and the path length.

¢ Instrumentation: Standard laboratory polarimeter with a sodium lamp (D-line, 589 nm).
e Procedure:

1. Solution Preparation: Accurately weigh a sample of O-methyl-D-serine derivative (e.g.,
400 mg of D-serine methyl ester hydrochloride) and dissolve it in a precise volume of a
specified solvent (e.g., 10 mL of ethanol) in a volumetric flask. This corresponds to the

concentration 'c' in g/mL.[12]

2. Instrument Calibration: Calibrate the polarimeter with a blank solvent cell to set the zero

point.

3. Measurement: Fill the sample cell (of a known path length 'I' in decimeters) with the
prepared solution, ensuring no air bubbles are present. Place the cell in the polarimeter
and record the observed rotation angle 'a'.
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4. Calculation: Calculate the specific rotation [a] using the formula: [a] = a/ (I * ¢)

« Interpretation: A negative value, such as the -4° reported for the D-serine methyl ester
hydrochloride, confirms the levorotatory nature of this specific derivative under the
measurement conditions.[12] The magnitude is a critical quality control parameter.

Acidity and pKa Determination

The pKa values of the carboxylic acid and amino groups are crucial for understanding the
molecule's charge state at different pH levels, which influences its solubility, reactivity, and
behavior in chromatographic separations.

This method establishes the dissociation constants by monitoring pH changes during titration
with a strong base.

 Principle: An acidic solution of the amino acid is titrated with a standardized strong base
(e.g., NaOH). The pH is recorded after each addition of titrant. The resulting titration curve
reveals the pKa values at the half-equivalence points.

e Procedure:

1. Sample Preparation: Dissolve a precisely weighed amount of O-methyl-D-serine in
deionized, COz-free water to a known concentration (e.g., 0.1 M).

2. Titration: Place the solution in a beaker with a calibrated pH electrode and a magnetic
stirrer. Add a standardized NaOH solution in small, precise increments using a burette.

3. Data Collection: Record the pH of the solution after each increment of NaOH has been
added and the reading has stabilized.

4. Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The midpoint of the
first buffer region corresponds to pKaz (carboxyl group), and the midpoint of the second
buffer region corresponds to pKaz (amino group).

o Causality: The inflection points on the curve represent the equivalence points where the
functional groups are fully deprotonated. The pKa is the pH at which the protonated and
deprotonated forms of a functional group are present in equal concentrations, representing
the point of maximum buffering capacity.
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Caption: Workflow for pKa determination by potentiometric titration.

Analytical and Spectroscopic Characterization

A robust analytical profile is essential for confirming the identity, purity, and structure of O-
methyl-D-serine. This involves a combination of chromatographic and spectroscopic
techniques.

Chromatographic Methods: HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing purity and,
critically, for separating the D- and L-enantiomers.[14][15] Since O-methyl-D-serine lacks a
native chromophore for standard UV detection, a pre-column derivatization step is typically
required.[14][16]

» Principle: The analyte is first reacted with a chiral derivatizing agent to form diastereomers.
These diastereomers have different physical properties and can be separated on a standard
achiral reversed-phase HPLC column.

» Derivatization Agent: A common choice is o-phthaldialdehyde (OPA) in combination with a
chiral thiol like N-tert-butyloxycarbonyl-L-cysteine (Boc-L-Cys).[16]

e Procedure:
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1. Sample Preparation: Prepare a solution of O-methyl-D-serine in a suitable buffer.

2. Derivatization: Mix the sample solution with the OPA/Boc-L-Cys reagent and allow it to
react for a specific time under controlled conditions (e.g., room temperature for 2 hours).
[17] The reaction must be carefully optimized as the stability of the derivatives can be
time-limited.[16]

3. HPLC Analysis: Inject the derivatized sample onto a reversed-phase column (e.g., C18).

4. Mobile Phase: Use a gradient of an aqueous buffer and an organic solvent like methanol
or acetonitrile to elute the diastereomers.

5. Detection: Monitor the eluent using a fluorescence detector, as the OPA derivatives are
highly fluorescent.

6. Quantification: The enantiomeric purity (or enantiomeric excess) is determined by
comparing the peak areas of the two separated diastereomers.

Trustworthiness: This method is self-validating. The successful separation of a racemic (DL)
standard into two distinct peaks confirms the method's ability to resolve the enantiomers.
The retention times of the D,L* and L,L* diastereomers serve as reliable identifiers.[16]
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Caption: Analytical workflow for chiral HPLC analysis.

Spectroscopic Identification

NMR provides unambiguous structural information. For O-methyl-D-serine, key expected
signals in *H NMR (in D20) would include:
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e Asinglet around 3.4 ppm for the methoxy (-OCHs) protons.
o A multiplet (doublet of doublets) for the alpha-proton (-CH).
o Two distinct multiplets for the diastereotopic beta-protons (-CHz-).

13C NMR would show four distinct signals corresponding to the four carbon atoms in the
molecule.[18][19]

IR spectroscopy is used to confirm the presence of key functional groups. A typical spectrum
would exhibit:

e A broad band from ~2500-3300 cm~* due to the O-H stretch of the carboxylic acid and N-H
stretches of the ammonium group (in zwitterionic form).

e Astrong C=0 stretch from the carboxylate group around 1580-1650 cm™1.
e A C-O stretch from the ether linkage around 1100 cm~2.[20]

Synthesis Pathway and Key Applications

Understanding the synthesis provides context for potential impurities and the importance of the
analytical methods described.

Synthesis Overview

A common synthetic route involves the resolution of a racemic mixture, O-methyl-DL-serine.[1]
This ensures high enantiomeric purity in the final product.
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(Racemic Mixture)
Diastereomeric Salt Fractional Isolated O-methyl-D-serine Liberate Free Amino Acid FUE C i B
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Caption: General workflow for the chiral resolution of O-methyl-D-serine.
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Safety, Handling, and Storage

Proper handling is crucial for ensuring laboratory safety and maintaining the integrity of the
compound.

e Hazards: O-methyl-D-serine is classified as an irritant. It may cause skin irritation (H315),
serious eye irritation (H319), and respiratory irritation (H335).[7][8]

o Personal Protective Equipment (PPE): Always handle the compound with appropriate PPE,
including chemical-resistant gloves, safety glasses or goggles, and a lab coat. Work in a
well-ventilated area or a fume hood.

o Storage: Store in a tightly sealed container in a cool, dry place. Specific storage
temperatures may vary by supplier, with recommendations ranging from room temperature to
2-8°C.[9][21]

Conclusion

O-methyl-D-serine is more than a simple chemical intermediate; it is a precisely engineered
chiral building block whose utility in pharmaceutical synthesis and research is directly
dependent on its physicochemical properties. Its chirality, acidity, and spectral profile are
defining characteristics that must be rigorously controlled and verified. The experimental
protocols and analytical workflows detailed in this guide provide a robust framework for
researchers to confidently characterize and utilize O-methyl-D-serine, ensuring both the
integrity of their work and the quality of the resulting therapeutic agents and research
outcomes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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